N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide typically involves the reaction of a cyclopropyl-substituted thiadiazole with an appropriate amide precursor.
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Thiadiazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable scaffold for further modifications and applications .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-7(13)10-5-8-11-12-9(14-8)6-3-4-6/h2,6H,1,3-5H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXJMMOMMOMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C(S1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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